2-[(cyanomethoxy)imino]-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-[(cyanomethoxy)imino]-N-(2,4-difluorophenyl)acetamide is a chemical compound with the molecular formula C10H7F2N3O2 It is known for its unique structure, which includes a cyanomethoxy group, an imino group, and a difluorophenyl group
Preparation Methods
The synthesis of 2-[(cyanomethoxy)imino]-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2,4-difluoroaniline with chloroacetic acid to form an intermediate, which is then reacted with cyanomethanol and an appropriate base to yield the final product. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors, automated systems, and advanced purification techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
2-[(cyanomethoxy)imino]-N-(2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are possible, where the cyanomethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(cyanomethoxy)imino]-N-(2,4-difluorophenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(cyanomethoxy)imino]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyanomethoxy and imino groups play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-[(cyanomethoxy)imino]-N-(2,4-difluorophenyl)acetamide can be compared with similar compounds such as:
- 2-[(methoxymethoxy)imino]-N-(2,4-difluorophenyl)acetamide
- 2-[(ethoxymethoxy)imino]-N-(2,4-difluorophenyl)acetamide
- 2-[(cyanomethoxy)imino]-N-(2,4-dichlorophenyl)acetamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity. The presence of the cyanomethoxy group in this compound makes it unique and influences its specific applications and mechanisms of action.
Properties
IUPAC Name |
(2E)-2-(cyanomethoxyimino)-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-7-1-2-9(8(12)5-7)15-10(16)6-14-17-4-3-13/h1-2,5-6H,4H2,(H,15,16)/b14-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHYFEHGIKZHPQ-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C=NOCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)NC(=O)/C=N/OCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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